Core Scaffold for a Patent Family of MAGL Modulators
Piperazin-1-yl(pyridin-4-yl)methanone is the core structure of a broad patent family claiming piperazine carbamates as modulators of monoacylglycerol lipase (MAGL) [1]. This intellectual property position is unique to this specific piperazine-pyridine scaffold. While the patent does not provide an IC50 for the unadorned compound itself, it establishes a defined structure-activity relationship (SAR) space around this core. A closely related analog from a different chemical series (e.g., WNK-IN-11) targets a different kinase (WNK1) with an IC50 of 4 nM, demonstrating that small structural changes lead to entirely different biological profiles .
| Evidence Dimension | Intellectual Property and Target Engagement |
|---|---|
| Target Compound Data | Core scaffold for a patent family claiming MAGL/ABHD6 modulation (no direct IC50 provided). |
| Comparator Or Baseline | Analog WNK-IN-11: IC50 = 4 nM against WNK1 kinase. |
| Quantified Difference | Not applicable for direct potency comparison; difference lies in the claimed target (MAGL vs. WNK1). |
| Conditions | In vitro kinase assay for WNK-IN-11. |
Why This Matters
Procuring this specific compound provides access to a scaffold with a defined, patent-protected mechanism of action for MAGL research, which is distinct from kinase-targeting analogs.
- [1] Grice, C. A., et al. (2021). Piperazine carbamates and methods of making and using same. U.S. Patent No. 10,899,737. Washington, DC: U.S. Patent and Trademark Office. View Source
